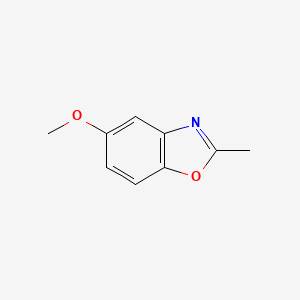

5-Methoxy-2-methylbenzoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXSVOWHNXWHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205315 | |

| Record name | 5-Methoxy-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-57-3 | |

| Record name | 5-Methoxy-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5676-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxy-2-methylbenzoxazole chemical properties and structure

An In-depth Technical Guide to 5-Methoxy-2-methylbenzoxazole: Chemical Properties, Structure, and Synthetic Methodologies

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a fused benzoxazole ring system substituted with a methoxy and a methyl group, provides a scaffold for the development of novel therapeutic agents and functional materials.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical properties, structural features, and synthetic protocols of this compound.

Chemical Structure and Properties

The foundational structure of this compound consists of a benzene ring fused to an oxazole ring. A methoxy group (-OCH₃) is attached at the 5-position of the benzoxazole ring, while a methyl group (-CH₃) is situated at the 2-position.[1] This substitution pattern is crucial as it influences the electronic properties, reactivity, and potential biological interactions of the molecule.[1]

Caption: Chemical structure of this compound.

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoxazole | [1][2] |

| CAS Number | 5676-57-3 | [1][2] |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Boiling Point | 250°C at 760 mmHg | [1] |

| Density | 1.166 g/cm³ | [1] |

| LogP | 2.14480 | [1] |

| Polar Surface Area | 35.26 Ų | [1] |

| InChI | InChI=1S/C9H9NO2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | [1][2] |

| SMILES | CC1=NC2=C(O1)C=CC(=C2)OC | [1] |

Synthesis of this compound

The classical and most common synthesis of this compound involves the condensation reaction between a 2-aminophenol derivative and a carbonyl compound.[1] Specifically, 4-methoxy-2-aminophenol is reacted with either acetaldehyde or acetic anhydride to yield the target molecule.[1]

The underlying mechanism of this reaction begins with a nucleophilic attack of the amino group of 4-methoxy-2-aminophenol on the carbonyl carbon of the reacting partner.[1] This is followed by the formation of an imine intermediate, which then undergoes intramolecular cyclization via the phenolic hydroxyl group to form the benzoxazole ring.[1] The final step involves oxidation, often by atmospheric oxygen, to yield the aromatic this compound.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 4-methoxy-2-aminophenol and Acetic Anhydride

This protocol outlines a generalized procedure for the synthesis of this compound.

Materials:

-

4-methoxy-2-aminophenol

-

Acetic anhydride

-

Suitable solvent (e.g., glacial acetic acid, toluene)

-

Neutralizing agent (e.g., saturated sodium bicarbonate solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-aminophenol in a suitable solvent.

-

Addition of Reagent: Slowly add acetic anhydride to the solution. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and drug discovery.[1] The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.[1] The methoxy and methyl substituents on the this compound ring system can be further functionalized, allowing for the creation of a diverse library of compounds for biological screening.[1]

In materials science, the fluorescent properties of some benzoxazole derivatives make them candidates for applications in optoelectronic devices and bioimaging.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed (H302)[2]

-

Causes skin irritation (H315)[2]

-

Causes serious eye damage (H318)[2]

-

May cause respiratory irritation (H335)[2]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in both pharmaceutical and material sciences. Its straightforward synthesis and the versatility of its chemical structure make it an attractive starting point for the development of novel molecules with tailored properties. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

5-Methoxy-2-methylbenzoxazole CAS number 5676-57-3

An In-Depth Technical Guide to 5-Methoxy-2-methylbenzoxazole (CAS No. 5676-57-3)

Abstract: This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, structural elucidation, potential applications, and safety protocols. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction and Molecular Profile

This compound is a substituted benzoxazole, a class of heterocyclic compounds featuring a fused benzene and oxazole ring. Its molecular structure, comprising a benzoxazole core with a methoxy group at the 5-position and a methyl group at the 2-position, imparts specific electronic properties that make it a valuable building block in synthetic chemistry.[1] The benzoxazole moiety is a prominent scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The specific substitution pattern of this compound influences its reactivity and potential as a precursor for more complex molecules in pharmaceuticals and material science.[1]

Table 1: Physicochemical and Identity Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5676-57-3 | [1][3] |

| Molecular Formula | C₉H₉NO₂ | [1][3] |

| Molecular Weight | 163.17 g/mol | [1][3] |

| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoxazole | [1][3] |

| Melting Point | 32-34 °C | [4] |

| Boiling Point | 250 °C at 760 mmHg | [1] |

| Density | 1.166 g/cm³ | [1] |

| LogP (Predicted) | 2.14480 | [1] |

| Appearance | Not specified, likely a low-melting solid or oil | |

| EINECS Number | 227-134-4 | [3] |

Synthesis Pathway and Mechanistic Rationale

The cornerstone of this compound synthesis is the classical condensation reaction. This approach is widely adopted for benzoxazole derivatives due to its efficiency and reliance on readily available precursors.

Core Reaction: Condensation and Cyclization

The most common and direct synthesis involves the reaction of 4-methoxy-2-aminophenol with an acetylating agent, such as acetic anhydride or acetic acid.[1] This process, typically performed under acidic conditions or high temperatures, proceeds via a two-stage mechanism: initial acylation followed by intramolecular cyclodehydration.

-

Causality of Precursor Choice: 4-methoxy-2-aminophenol is the logical starting material as its structure directly maps onto the desired product. The amino and hydroxyl groups are ortho-positioned, a requirement for forming the five-membered oxazole ring. The methoxy group at the 4-position of the precursor becomes the methoxy group at the 5-position in the final benzoxazole structure.

-

Mechanistic Insight: The synthesis is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of the acetylating agent. The electron-donating nature of the methoxy group on the benzene ring enhances the nucleophilicity of this amino group, thereby facilitating this initial condensation step.[1] This forms an N-acylated intermediate. The subsequent step is an intramolecular nucleophilic attack by the phenolic hydroxyl group on the imine carbon, which is formed transiently, leading to a dihydrobenzoxazole intermediate.[1] A final dehydration (elimination of a water molecule) yields the stable, aromatic this compound ring system.[1]

References

- 1. Buy this compound | 5676-57-3 [smolecule.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-METHOXY-2-METHYLBENZODOXAZOLE CAS#: 5676-57-3 [m.chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of 5-Methoxy-2-methylbenzoxazole from o-Aminophenols

Foreword: The Strategic Importance of the Benzoxazole Scaffold

In the landscape of modern drug discovery and materials science, the benzoxazole moiety stands out as a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a wide array of biological targets, thereby exhibiting diverse and potent pharmacological activities. Benzoxazole derivatives are integral to numerous therapeutic agents, displaying antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Their unique electronic and structural characteristics also make them valuable in the development of novel organic materials.[2]

This guide provides an in-depth technical exploration of the synthesis of a specific, valuable derivative: 5-Methoxy-2-methylbenzoxazole. We will move beyond a simple recitation of procedural steps, focusing instead on the underlying chemical principles, the rationale behind methodological choices, and the robust characterization required to validate the final product. The primary route discussed herein is the classical and highly reliable condensation of a substituted o-aminophenol with an acylating agent, a cornerstone reaction in heterocyclic chemistry.

Core Synthetic Strategy: The Phillips Condensation

The most direct and widely employed method for synthesizing 2-alkylbenzoxazoles is the Phillips condensation reaction. This process involves the reaction of an o-aminophenol with a carboxylic acid or its derivative (such as an anhydride or acyl chloride) at elevated temperatures, often in the presence of a dehydrating agent.[1][3]

For our target molecule, this compound, the key starting materials are 2-amino-4-methoxyphenol and acetic anhydride . The latter serves as the source for the C2-methyl group and facilitates the cyclization.

The Reaction Mechanism: A Step-by-Step Analysis

Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through two primary stages: initial acylation followed by intramolecular cyclodehydration.

-

N-Acylation: The synthesis begins with the nucleophilic attack of the more reactive amino group of 2-amino-4-methoxyphenol on one of the electrophilic carbonyl carbons of acetic anhydride.[4] The phenolic hydroxyl group is less nucleophilic and does not compete at this stage. This step forms a key intermediate, N-(2-hydroxy-5-methoxyphenyl)acetamide.

-

Intramolecular Cyclodehydration: The crucial ring-forming step occurs next. The phenolic hydroxyl group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is typically the rate-limiting step and often requires heat to overcome the activation energy. The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the stable, aromatic benzoxazole ring system.

The overall transformation is a robust and high-yielding process. The choice of acetic anhydride is deliberate; it is more reactive than acetic acid, allowing the reaction to proceed under milder conditions and without the need for strong acid catalysts that might cause side reactions.[1][5]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Each step has a clear purpose tied to the principles of reaction kinetics, solubility, and purification.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-Amino-4-methoxyphenol | 139.15 | 10.0 g | 71.86 | Starting Material |

| Acetic Anhydride | 102.09 | 8.8 mL (9.5 g) | 93.06 | Acylating Agent |

| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction Solvent |

| Saturated NaHCO₃ (aq) | 84.01 | ~100 mL | - | Neutralizing Agent |

| Brine (Saturated NaCl) | 58.44 | ~50 mL | - | Washing Agent |

| Anhydrous Na₂SO₄ | 142.04 | ~10 g | - | Drying Agent |

| Silica Gel (60-120 mesh) | - | As needed | - | Stationary Phase |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methoxyphenol (10.0 g, 71.86 mmol).

-

Reagent Addition: Add acetic anhydride (8.8 mL, 93.06 mmol, ~1.3 equivalents) to the flask. Causality Note: A slight excess of acetic anhydride ensures the complete consumption of the limiting reagent, 2-amino-4-methoxyphenol, driving the reaction to completion.

-

Heating and Cyclization: Heat the reaction mixture to 140-150 °C using a heating mantle and stir for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears. Insight: The high temperature is necessary to provide the activation energy for the intramolecular cyclodehydration step, which is often the slowest part of the process.[6]

-

Cooling and Quenching: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the dark, viscous mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. A solid precipitate should form. Trustworthiness Note: This step serves two purposes: it precipitates the organic product, which is poorly soluble in water, and hydrolyzes any remaining acetic anhydride to water-soluble acetic acid.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture until the effervescence ceases and the pH is neutral (~7-8). This neutralizes the acetic acid formed as a byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1] Combine the organic layers. Insight: Ethyl acetate is chosen for its good solvency of the product and its immiscibility with water, allowing for efficient separation.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a pure solid.[6][7]

Caption: Experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization: Validating the Product

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound.[8]

| Property / Technique | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₉NO₂[2][9] |

| Molecular Weight | 163.17 g/mol [2][9] |

| Purity (by HPLC) | ≥98%[10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃) |

| Mass Spec (ESI-MS) | m/z: 164.07 [M+H]⁺[2] |

| Boiling Point | ~250°C at 760 mmHg[2] |

-

¹H NMR Spectroscopy: This is the primary tool for structural elucidation. The spectrum should show distinct signals corresponding to the aromatic protons, the methoxy group protons (a sharp singlet), and the methyl group protons at C2 (another sharp singlet). The integration of these signals should correspond to the number of protons in each environment.

-

Mass Spectrometry: This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 164.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase method will typically show a single major peak for the pure product, allowing for quantification of any impurities.[2]

Conclusion for the Field Professional

The synthesis of this compound from 2-amino-4-methoxyphenol and acetic anhydride is a robust, reliable, and scalable process rooted in fundamental principles of organic chemistry. By understanding the causality behind each step—from the deliberate choice of a highly reactive acylating agent to the specific sequence of the work-up and purification—researchers can ensure high yields of a well-characterized final product. This technical guide serves as a comprehensive resource, empowering scientists in drug development and materials research to confidently synthesize and validate this valuable heterocyclic compound for their advanced applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 5676-57-3 [smolecule.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. rene.souty.free.fr [rene.souty.free.fr]

- 6. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 7. 6-methoxy-2-methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

biological activities of substituted benzoxazole derivatives

<An In-depth Technical Guide to the Biological Activities of Substituted Benzoxazole Derivatives

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and the presence of heteroatoms (nitrogen and oxygen) provide ideal anchor points for diverse substitutions, leading to a vast chemical space of derivatives with significant therapeutic potential.[1] These derivatives have garnered immense interest from researchers and drug development professionals for their broad and potent biological activities.[1][3][4][5]

This technical guide offers an in-depth exploration of the major biological activities exhibited by substituted benzoxazole derivatives. Moving beyond a mere catalog of activities, this document delves into the underlying mechanisms of action, provides quantitative data on the efficacy of specific compounds, outlines detailed experimental protocols for their evaluation, and analyzes critical structure-activity relationships (SAR). The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this promising class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzoxazole derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including breast, colon, lung, and liver cancers.[6][7][8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and pathways crucial for tumor growth, proliferation, and survival.[9][10]

A. Mechanism of Action: Kinase Inhibition

A primary mechanism through which benzoxazoles exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in cellular signaling pathways controlling growth, differentiation, and apoptosis.[11][12] Dysregulation of kinase activity is a common feature of many cancers.

VEGFR-2 and c-Met Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases essential for angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and metastasis.[9] Certain piperidinyl-based benzoxazole derivatives have been designed as potent dual inhibitors of both VEGFR-2 and c-Met.[9] By simultaneously blocking these pathways, these compounds can effectively starve the tumor and prevent its spread.[9]

Aurora B Kinase Inhibition: Aurora B kinase is a key regulator of mitosis, and its overexpression is common in many cancers. Benzoxazole analogs have been developed as inhibitors of Aurora B kinase, leading to mitotic arrest and subsequent cancer cell death.[13]

Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

B. Quantitative Data: In Vitro Efficacy

The anticancer potency of benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro cytotoxicity assays.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 11b | p-fluorophenyl at piperidinyl N | MCF-7 (Breast) | 4.30 | Sorafenib | 4.95 | [9] |

| 11b | p-fluorophenyl at piperidinyl N | A549 (Lung) | 6.68 | Sorafenib | 6.32 | [9] |

| 11b | p-fluorophenyl at piperidinyl N | PC-3 (Prostate) | 7.06 | Sorafenib | 6.57 | [9] |

| 3m | Piperazine derivative | HT-29 (Colon) | - | Doxorubicin | - | [6] |

| 3n | Piperazine derivative | MCF-7 (Breast) | - | Doxorubicin | - | [6] |

| 6 | Tri-methoxy on phenyl ring | HCT-116 (Colorectal) | 24.5 | 5-Fluorouracil | 29.2 | [5] |

Note: Specific IC50 values for compounds 3m and 3n were described as "very attractive" compared to doxorubicin but not explicitly quantified in the source material.

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14][15]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate overnight to allow for cell adherence.[15]

-

Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (typically ≤ 0.5%).[15] Remove the old medium from the wells and add the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[16]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Substituted benzoxazoles exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][17][18] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

A. Mechanism of Action

The antimicrobial action of benzoxazoles is often attributed to the inhibition of essential microbial enzymes.

Methionyl-tRNA Synthetase Inhibition: Molecular docking studies have suggested that some benzoxazol-2-amine derivatives may target Staphylococcus aureus methionyl-tRNA synthetase, an enzyme crucial for protein synthesis.[19] Inhibition of this enzyme leads to the cessation of bacterial growth.

β-Tubulin Inhibition: In the context of anthelmintic activity, 5-nitro-1,3-benzoxazole derivatives are believed to function by suppressing the β-tubulin target protein in parasites, disrupting their cellular structure.[1]

B. Structure-Activity Relationship (SAR)

The antimicrobial potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core structure.

Caption: Key structure-activity relationships for antimicrobial benzoxazoles.

-

Substitution at Position 2: The introduction of various aromatic and heterocyclic moieties at the 2-position significantly influences the antimicrobial spectrum and potency.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or halogen atoms, on the benzoxazole ring or the 2-position substituent often enhances antibacterial activity.[5]

-

Fluorine Substitution: A 5,6-difluorosubstituted benzothiazole (a related scaffold) was found to be a potent inhibitor of Gram-positive pathogens, suggesting that similar substitutions on the benzoxazole ring could be beneficial.[19]

C. Quantitative Data: In Vitro Efficacy

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20][21]

| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |

| 47 | Pseudomonas aeruginosa (Gram-) | 0.25 | - | - | [3] |

| 47 | Enterococcus faecalis (Gram+) | 0.5 | - | - | [3] |

| 10 | Bacillus subtilis (Gram+) | 1.14 x 10⁻³ µM | Ofloxacin | - | [5] |

| 24 | Escherichia coli (Gram-) | 1.40 x 10⁻³ µM | Ofloxacin | - | [5] |

| 13 | Pseudomonas aeruginosa (Gram-) | 2.57 x 10⁻³ µM | Ofloxacin | - | [5] |

D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[20][21][22]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: From a pure culture of the test bacterium, prepare a standardized inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[23]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzoxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[23]

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[21][23]

Caption: Workflow for MIC determination using the broth microdilution method.

III. Anti-inflammatory and Antiviral Activities

Beyond their anticancer and antimicrobial properties, benzoxazole derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.

A. Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazoles are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[24][25] Specifically, selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it reduces the risk of gastrointestinal side effects associated with traditional NSAIDs.[25]

Several studies have synthesized and evaluated 2-substituted benzoxazole derivatives as selective COX-2 inhibitors, with some compounds showing potent anti-inflammatory activity in animal models.[25][26]

B. Antiviral Activity

The benzoxazole scaffold has been explored for its activity against a range of viruses, including the Human Immunodeficiency Virus (HIV).[27]

HIV Reverse Transcriptase Inhibition: Some oxazole-benzenesulfonamide derivatives have been shown to inhibit HIV-1 replication by a novel mechanism.[28] These compounds bind directly to the HIV-1 reverse transcriptase (RT) and disrupt its interaction with the cellular elongation factor eEF1A, a process essential for efficient reverse transcription.[28] This mode of action is effective against both wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant HIV-1 strains, highlighting the potential for developing a new class of anti-HIV drugs.[28]

Conclusion and Future Perspectives

The substituted benzoxazole framework stands as a remarkably versatile and pharmacologically significant scaffold in modern drug discovery. The extensive research highlighted in this guide demonstrates the profound and diverse biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications. The ability to systematically modify the core structure allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties, making it an enduringly attractive target for medicinal chemists.

Future research will likely focus on several key areas:

-

Development of Multi-Target Agents: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, such as the dual VEGFR-2/c-Met inhibitors, offers a promising strategy for complex diseases like cancer.

-

Combating Drug Resistance: The novel mechanisms of action exhibited by some benzoxazole derivatives, particularly in the antimicrobial and antiviral arenas, provide a critical avenue for overcoming established drug resistance.

-

Optimization of ADME Properties: A continued focus on improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lead compounds will be crucial for translating potent in vitro activity into in vivo efficacy and clinical success.

By integrating rational design, robust biological evaluation, and a deep understanding of structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of substituted benzoxazole derivatives, paving the way for the next generation of innovative medicines.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. Synthetic transformations and biological screening of benzoxazole derivatives: A review [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajphs.com [ajphs.com]

- 9. mdpi.com [mdpi.com]

- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MY166032A - Benzoxazole kinase inhibitors and methods of use - Google Patents [patents.google.com]

- 13. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. apec.org [apec.org]

- 22. woah.org [woah.org]

- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benthamscience.com [benthamscience.com]

- 26. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylbenzoxazole

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous identification and characterization of molecular structures are paramount. Spectroscopic techniques form the bedrock of this analytical imperative, providing a detailed fingerprint of a compound's architecture. This guide is dedicated to a comprehensive exploration of 5-Methoxy-2-methylbenzoxazole (CAS No: 5676-57-3), a heterocyclic compound with a benzoxazole core. Benzoxazole derivatives are noted for their diverse biological activities and applications in medicinal chemistry, making a thorough understanding of their structure essential for advancing research.[1]

This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical expertise, explaining not just the what, but the why behind the spectroscopic data and the protocols used to obtain it. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a self-validating framework for researchers to confirm the identity, purity, and structure of this compound.

Molecular Identity and Structure

This compound is an aromatic heterocyclic compound featuring a fused benzene and oxazole ring system. A methoxy group (-OCH₃) is substituted at the 5-position and a methyl group (-CH₃) at the 2-position.[1]

-

SMILES: CC1=NC2=C(O1)C=CC(=C2)OC[1]

The structural arrangement, particularly the placement of the electron-donating methoxy group and the methyl group on the benzoxazole scaffold, dictates a unique electronic environment. This environment, in turn, gives rise to the characteristic spectroscopic signatures we will explore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, the spectrum is expected to show distinct signals for the methyl, methoxy, and aromatic protons.

Expertise in Action: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with potential for hydrogen bonding or limited solubility, DMSO-d₆ may be employed. The solvent can slightly influence chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Insights |

|---|---|---|---|---|

| -CH₃ (Methyl) | ~2.48 - 2.50 | Singlet (s) | 3H | The three protons of the methyl group are equivalent and not coupled to any neighboring protons, resulting in a sharp singlet.[1] Its position is characteristic of a methyl group attached to an sp²-hybridized carbon in a heterocyclic system.[1] |

| -OCH₃ (Methoxy) | ~3.8 - 3.9 | Singlet (s) | 3H | Similar to the methyl group, the three methoxy protons are equivalent and appear as a distinct singlet. The chemical shift is typical for an aromatic methoxy group. |

| Aromatic H-7 | ~7.45 - 7.56 | Multiplet (m) | 1H | This proton is part of the benzene ring system. Its specific chemical shift and multiplicity are determined by coupling to other aromatic protons.[1] |

| Aromatic H-4 | ~7.68 - 7.75 | Multiplet (m) | 1H | This proton is also part of the aromatic system, and its signal often appears as a multiplet due to complex coupling.[1] |

| Aromatic H-6 | ~6.8 - 7.0 | Doublet of Doublets (dd) | 1H | The proton at the 6-position is coupled to both H-4 and H-7, leading to a more complex splitting pattern. |

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and the specific NMR instrument's magnetic field strength.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a signal for each chemically non-equivalent carbon atom in the molecule. This technique is invaluable for confirming the carbon backbone and identifying quaternary carbons (carbons not bonded to any hydrogens).

Expertise in Action: ¹³C NMR experiments require more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).[3] A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. This simplifies interpretation significantly.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Rationale & Insights |

|---|---|---|

| -CH₃ (Methyl) | ~14.5 | The methyl carbon appears in the aliphatic region of the spectrum, consistent with an sp³-hybridized carbon.[4] |

| -OCH₃ (Methoxy) | ~56.1 | This chemical shift is highly diagnostic for an aromatic methoxy carbon.[1] |

| Aromatic & Heterocyclic Carbons | ~110 - 151 | The carbons of the benzoxazole ring system resonate in this broad range. Specific assignments can be complex and often require advanced 2D NMR techniques (like HSQC and HMBC) for unambiguous determination. |

| C-3a (Benzoxazole) | ~150.5 - 151.1 | This is a quaternary carbon at the fusion of the two rings.[1] |

| C-2 (Oxazole) | ~162.7 - 170.6 | This carbon, double-bonded to nitrogen, is significantly deshielded and thus appears far downfield.[1] |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary. The clarity of the solution is a key checkpoint for data quality.

-

-

Instrumentation & Setup:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which is validated by observing a sharp, symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Causality: Employ a 30-45 degree pulse angle to avoid saturation while allowing for a shorter relaxation delay (typically 1-2 seconds), thus optimizing the experiment time.

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with broadband proton decoupling.

-

Causality: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[5] A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbons, especially quaternary ones.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). This internal calibration ensures accuracy and reproducibility.

-

Integrate the ¹H NMR signals to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.

Expertise in Action: The choice between Attenuated Total Reflectance (ATR) and KBr pellet methods depends on the sample amount and desired preparation time. ATR is faster and requires minimal sample, making it ideal for routine analysis. The KBr method can sometimes yield higher resolution spectra but is more labor-intensive.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3045 - 3124 | C-H Stretch | Aromatic C-H |

| ~2950 - 2850 | C-H Stretch | Aliphatic C-H (from -CH₃ and -OCH₃) |

| 1520 - 1536 | C=N Stretch | Oxazole Ring |

| 1419 - 1615 | C=C Stretch | Aromatic Ring Vibrations |

| 1144 - 1153 | C-O-C Stretch | Asymmetric (Aryl-Alkyl Ether) |

| 1063 - 1079 | C-O-C Stretch | Symmetric (Aryl-Alkyl Ether) |

Source for vibrational data:[1]

The presence of strong bands in the 1615-1419 cm⁻¹ region confirms the aromatic framework, while the characteristic C=N stretch around 1520-1536 cm⁻¹ is a clear indicator of the benzoxazole ring system.[1] The distinct C-O-C stretching vibrations provide unambiguous evidence for the methoxy group.[1]

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

-

Trustworthiness: The software will automatically subtract this background from the sample spectrum, removing interference from atmospheric CO₂ and water vapor. This step is a self-validating control for a clean spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Causality: Co-add 16 to 32 scans to average out random noise and significantly improve the signal-to-noise ratio, leading to a higher quality spectrum.[5]

-

-

Data Processing:

-

The instrument software performs automatic background subtraction.

-

Analyze the resulting spectrum, identifying the key absorption bands and assigning them to the corresponding functional groups.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that ionizes a sample and then separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

Expertise in Action: The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy method that causes extensive fragmentation, providing a detailed "fingerprint" useful for library matching. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming molecular weight.[6]

Table 4: Predicted Mass Spectrometry Data for this compound (ESI)

| m/z Value | Ion Assignment | Rationale & Insights |

|---|---|---|

| 164.07 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 163.17 Da. This is often the base peak in ESI positive mode.[1] |

| 186.05 | [M+Na]⁺ | The sodium adduct, commonly observed when trace amounts of sodium salts are present in the sample or solvent.[1] |

| 202.03 | [M+K]⁺ | The potassium adduct, also a common observation.[1] |

| 162.06 | [M-H]⁻ | The deprotonated molecular ion, which may be observed in ESI negative mode.[1] |

Fragmentation Analysis (EI-MS): Under higher energy EI conditions, the molecular ion ([M]⁺• at m/z 163) will be observed, followed by fragmentation. A likely initial fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z 148, or the loss of a formyl radical (•CHO) or carbon monoxide (CO). Further fragmentation of the benzoxazole ring would produce a complex pattern of lower mass ions.

Experimental Protocol: Mass Spectrometry Data Acquisition (Direct Infusion ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Causality: The solvent must be volatile to facilitate desolvation in the ESI source, and the concentration must be low to avoid signal suppression.

-

-

Instrumentation & Data Acquisition:

-

Employ a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in both positive and negative ion modes to capture all possible adducts and ions.

-

Set the mass analyzer to scan a relevant range, such as m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition (C₉H₉NO₂), providing the highest level of confidence in the compound's identity.

-

Visualization of the Analytical Workflow

To achieve a holistic characterization, the data from these disparate techniques must be integrated. The following workflow illustrates the logical progression from a purified sample to a confirmed molecular structure.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful, multi-faceted approach to the structural characterization of this compound. NMR spectroscopy delineates the precise C-H framework, IR spectroscopy confirms the presence of key functional groups integral to the benzoxazole and methoxy moieties, and mass spectrometry validates the molecular weight and elemental composition. By following rigorous, self-validating protocols and integrating the data logically, researchers can achieve an unambiguous and authoritative identification of this important chemical entity.

References

A Senior Application Scientist's Guide to 5-Methoxy-2-methylbenzoxazole (C₉H₉NO₂)

This technical guide provides an in-depth exploration of 5-Methoxy-2-methylbenzoxazole (CAS No: 5676-57-3), a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a member of the benzoxazole family, its scaffold is a key pharmacophore in numerous biologically active molecules.[1] This document, designed for researchers and drug development professionals, details the compound's core properties, synthesis, characterization, and potential applications, grounding all technical information in established scientific principles.

Core Physicochemical & Structural Properties

This compound is structurally defined by a fused benzene and oxazole ring system, with a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position.[2] This specific substitution pattern imparts distinct electronic properties that influence its chemical reactivity and biological interactions.[2] The molecular formula is C₉H₉NO₂.[3]

Key quantitative properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₉H₉NO₂ | - | [2][3] |

| Molecular Weight | 163.17 | g/mol | [2][3] |

| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoxazole | - | [2][3] |

| Boiling Point | 250 | °C (at 760 mmHg) | [2] |

| Density | 1.166 | g/cm³ | [2] |

| LogP (Partition Coefficient) | 2.14 | - | [2][3] |

| Flash Point | 105 | °C | [2] |

Synthesis Methodology: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the condensation of an appropriate o-aminophenol derivative with a one-carbon electrophile, a cornerstone reaction in benzoxazole chemistry.[1][2] The specific precursors for this target molecule are 4-methoxy-2-aminophenol and an acetylating agent such as acetic anhydride or acetic acid.[2]

Underlying Reaction Mechanism

The synthesis proceeds via a well-established pathway involving nucleophilic attack followed by intramolecular cyclization and dehydration.

-

Acylation: The amino group (-NH₂) of 4-methoxy-2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms an o-hydroxyamide intermediate.[1]

-

Cyclization: The phenolic hydroxyl group (-OH) then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This step is often facilitated by an acidic catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity.[2]

-

Dehydration: The resulting tetrahedral intermediate rapidly eliminates a molecule of water to form the stable, aromatic benzoxazole ring system.[2]

The entire workflow can be visualized as follows:

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA)

This protocol describes a common and effective method for synthesizing 2-substituted benzoxazoles. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent.[1][4]

Materials:

-

4-methoxy-2-aminophenol

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Crushed Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxy-2-aminophenol (10 mmol, 1 equiv.) and glacial acetic acid (10 mmol, 1 equiv.).

-

Addition of PPA: Carefully add polyphosphoric acid (approx. 30-40 g) to the flask. The mixture will become viscous.

-

Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, cautiously pour the viscous reaction mixture onto a beaker of crushed ice while stirring vigorously. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to yield the crude product.[1]

-

Final Purification: Purify the residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.[5]

Spectroscopic Characterization & Purity Assessment

Confirming the structural integrity and purity of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive characterization.

Caption: A logical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. Under electrospray ionization (ESI) conditions, this compound is expected to form a stable protonated molecular ion [M+H]⁺.

Protocol:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or acetonitrile.[6]

-

Data Acquisition: Infuse the sample solution into an ESI-equipped mass spectrometer. Acquire data in positive ion mode.

-

Analysis: The resulting spectrum should display a prominent peak corresponding to the calculated mass of the protonated molecule and its common adducts.

| Ion Species | Calculated m/z | Source(s) |

| [M+H]⁺ | 164.07 | [2][7] |

| [M+Na]⁺ | 186.05 | [2][7] |

| [M+K]⁺ | 202.03 | [2][7] |

| [M+NH₄]⁺ | 181.10 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of all protons (¹H NMR) and carbons (¹³C NMR).

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8][9]

-

Analysis: Process the data and assign the observed chemical shifts to the corresponding nuclei in the molecule.

Expected ¹H NMR Chemical Shifts: The aromatic proton region (7.16-8.25 ppm) will show distinct patterns based on the substitution.[2] The H-4 proton typically appears as a multiplet around 7.68-7.75 ppm, while the H-7 proton resonates at 7.45-7.56 ppm.[2]

| Assignment | Expected δ (ppm) | Multiplicity | Source(s) |

| Aromatic Protons | ~7.0 - 7.7 | Multiplets (m) | [2] |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet (s) | [8] |

| Methyl Protons (-CH₃) | ~2.5 - 2.6 | Singlet (s) | [2][10] |

Expected ¹³C NMR Chemical Shifts:

| Assignment | Expected δ (ppm) | Source(s) |

| C-2 (Oxazole) | 162.7 - 170.6 | [2] |

| C-3a (Benzoxazole) | 150.5 - 151.1 | [2] |

| Aromatic Carbons | ~108 - 142 | [10] |

| Methoxy Carbon (-OCH₃) | ~56.1 | [2] |

| Methyl Carbon (-CH₃) | ~14.5 | [10] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by observing their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.[8]

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[8]

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Source(s) |

| Aromatic C-H | Stretch | > 3000 | - |

| Aliphatic C-H | Stretch | 2850 - 3000 | - |

| C=N (Oxazole) | Stretch | 1615 - 1680 | [2] |

| Aromatic C=C | Stretch | 1419 - 1615 | [2] |

| C-O-C (Ether & Oxazole) | Stretch | 1050 - 1250 | - |

Scientific Research Applications

This compound serves primarily as a valuable building block in organic synthesis and medicinal chemistry.[2] The benzoxazole core is a privileged scaffold, and this particular derivative offers specific substitution points for further molecular elaboration.[11]

-

Pharmaceutical Intermediates: It is used in the synthesis of more complex molecules with potential therapeutic value.[2][11] The benzoxazole moiety is associated with a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[2]

-

Material Science: The rigid, aromatic structure suggests potential applications in the development of novel materials, such as fluorescent dyes or organic electronics, though specific research on this compound is limited.[2]

-

Separation Science: The compound has been used as an analyte in studies developing and validating reversed-phase high-performance liquid chromatography (RP-HPLC) methods.[2]

Safety and Handling

While specific toxicity data for this compound is not widely reported, standard laboratory safety protocols for handling organic chemicals should be strictly followed.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 5676-57-3 [smolecule.com]

- 3. This compound | C9H9NO2 | CID 79759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 6-methoxy-2-methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Methyl this compound-7-carboxylate [myskinrecipes.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Therapeutic Applications of Benzoxazole Compounds

Foreword

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, is one such "privileged structure."[1] Its unique electronic properties, rigid planar structure, and capacity for diverse substitutions have made it a fertile ground for drug discovery for decades.[2][3] This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, causality-driven understanding of why and how benzoxazole compounds are being developed to target a spectrum of human diseases. We will explore the mechanistic underpinnings of their activity, detail the experimental methodologies required for their synthesis and evaluation, and provide a forward-looking perspective on this remarkable class of compounds.

Chapter 1: Anticancer Applications of Benzoxazoles

Cancer remains a primary cause of mortality worldwide, driving an urgent need for novel therapeutic agents that are both more effective and less toxic than current treatments.[4][5] Benzoxazole derivatives have emerged as a highly promising class of anticancer agents, with numerous compounds demonstrating potent activity against a wide array of human cancer cell lines, including colon (HT-29), breast (MCF-7), lung (A549), and liver (HepG2).[6][7]

Mechanisms of Anticancer Activity

The anticancer efficacy of benzoxazoles is not monolithic; rather, these compounds engage a variety of cellular targets and pathways. This mechanistic diversity is a key advantage, offering multiple avenues for therapeutic intervention.

-

Aryl Hydrocarbon Receptor (AhR) Agonism and CYP1A1 Induction : A significant mechanism involves the activation of the Aryl Hydrocarbon Receptor (AhR).[7] Certain benzoxazole derivatives, such as the active metabolite of the prodrug Phortress, are potent AhR agonists.[7] Binding to AhR leads to the induction of cytochrome P450 enzymes, particularly CYP1A1. This enzyme can metabolize the benzoxazole compound or other pro-carcinogens, but its induction is also linked to cell cycle arrest and apoptosis, thereby exhibiting an anticancer effect.[7]

-

Kinase Inhibition : The dysregulation of protein kinases is a hallmark of many cancers. Novel piperidinyl-based benzoxazole derivatives have been rationally designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases.[8] These receptor tyrosine kinases are crucial for tumor angiogenesis (the formation of new blood vessels), growth, and metastasis. Simultaneous inhibition offers a powerful strategy to halt tumor progression.[8]

-

DNA Gyrase and Topoisomerase Inhibition : DNA gyrase and topoisomerase are essential enzymes that manage the topological state of DNA during replication. Their inhibition is a validated anticancer strategy. Molecular docking studies suggest that the antibacterial and, by extension, potential anticancer activity of some benzoxazoles can be linked to the inhibition of DNA gyrase.[9][10]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the benzoxazole core is critical to its anticancer potency. For instance, in a series of Phortress analogues, compounds 3m and 3n , featuring specific piperazine substitutions, displayed very attractive anticancer effects against a panel of carcinoma cell lines, comparable to the reference agent doxorubicin.[7] Similarly, for dual VEGFR-2/c-Met inhibitors, a derivative bearing a p-fluorophenyl moiety (11b ) demonstrated strong cytotoxic action against MCF-7, A549, and PC-3 cells, with IC50 values closely matching the standard drug sorafenib.[8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative benzoxazole compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 3m | HT-29 (Colon) | AhR Agonist | Significant | Doxorubicin | Comparable | [7] |

| 3n | MCF-7 (Breast) | AhR Agonist | Significant | Doxorubicin | Comparable | [7] |

| 11b | MCF-7 (Breast) | VEGFR-2/c-Met | 4.30 | Sorafenib | 4.95 | [8] |

| 11b | A549 (Lung) | VEGFR-2/c-Met | 6.68 | Sorafenib | 6.32 | [8] |

| 11b | PC-3 (Prostate) | VEGFR-2/c-Met | 7.06 | Sorafenib | 6.57 | [8] |

| 8d | MCF-7 (Breast) | Combretastatin A-4 Mimic | More Potent | Combretastatin A-4 | Standard | [6] |

Note: "Significant" and "Comparable" are used where specific numerical data was not provided in the source review.

Experimental Protocols

1.4.1. Protocol: Synthesis of a 2-Arylbenzoxazole Derivative

This protocol provides a generalized, yet robust, method for the synthesis of 2-arylbenzoxazoles, a common structural motif in anticancer derivatives. The choice of an acid catalyst is crucial for promoting the condensation and subsequent cyclization, while removing water drives the reaction to completion.[11]

Objective : To synthesize a 2-arylbenzoxazole via condensation of 2-aminophenol and a substituted aromatic aldehyde.

Materials :

-

2-aminophenol (1 equivalent)

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 equivalent)

-

Catalyst: p-toluenesulfonic acid (0.1 equivalent)

-

Solvent: Toluene

-

Dean-Stark apparatus

-

Standard glassware for reflux, extraction, and purification

Procedure :

-

Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask : To the round-bottom flask, add 2-aminophenol (1 eq.), the substituted aromatic aldehyde (1 eq.), and p-toluenesulfonic acid (0.1 eq.).

-

Solvent Addition : Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

-

Reaction : Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically indicates the reaction is complete (usually 4-8 hours).

-

Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-arylbenzoxazole.

-

Characterization : Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][12]

1.4.2. Workflow: Anticancer Activity Screening (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone for in vitro screening of potential anticancer agents.

Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.

Chapter 2: Antimicrobial Applications of Benzoxazoles

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities to combat drug-resistant pathogens.[9] Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including potent antibacterial and antifungal properties, making them an important scaffold in the search for next-generation antimicrobial agents.[9][13][14]

Mechanism of Antimicrobial Action

A primary mechanism for the antibacterial activity of benzoxazoles is the inhibition of bacterial DNA gyrase .[9][10] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Its inhibition leads to the cessation of these critical cellular processes and ultimately, bacterial death. This target is attractive because DNA gyrase is present in bacteria but not in humans, offering a pathway for selective toxicity.[10] Molecular docking studies have corroborated this mechanism, showing favorable binding of 2-substituted benzoxazole derivatives within the active site of the E. coli DNA gyrase.[9]

Spectrum of Activity

Benzoxazole compounds have shown efficacy against a range of microorganisms:

-

Gram-Positive Bacteria : Including Staphylococcus aureus and Bacillus subtilis.[14][15]

-

Gram-Negative Bacteria : Notably effective against Escherichia coli and Pseudomonas aeruginosa.[9][15]

-

Fungal Pathogens : Demonstrating activity against species like Candida albicans and Aspergillus niger.[14][15]

The structural features of the benzoxazole derivative significantly influence its spectrum and potency. For example, studies have found that derivatives lacking a methylene bridge between the oxazole and a substituted phenyl ring were more active than those with the bridge.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative benzoxazole compounds against various microbial strains.

| Compound ID | Microbial Strain | Strain Type | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |

| Compound 21 | E. coli | Gram-Negative | ~25 | - | - | [9] |

| Compound 18 | E. coli | Gram-Negative | ~25 | - | - | [9] |

| Compound 10 | B. subtilis | Gram-Positive | ~0.13 (1.14 x 10⁻³ µM) | Ofloxacin | ~0.13 (1.14 x 10⁻³ µM) | [15] |

| Compound 1 | C. albicans | Fungus | ~0.28 (2.28 x 10⁻³ µM) | Fluconazole | ~0.28 (2.28 x 10⁻³ µM) | [15] |

| Generic | E. faecalis | Gram-Positive | 64 | - | - | [16] |

Experimental Protocols

2.4.1. Protocol: Synthesis of Benzo[d]oxazole-2-thiol

This protocol details the synthesis of a key intermediate, benzo[d]oxazole-2-thiol, which is a versatile building block for many biologically active benzoxazole derivatives.[15]

Objective : To synthesize benzo[d]oxazole-2-thiol from 2-aminophenol.

Materials :

-

2-aminophenol

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Methanol

-

Water

-

Standard reflux and filtration apparatus

Procedure :

-

Dissolution : Dissolve potassium hydroxide in a mixture of methanol and water in a round-bottom flask equipped with a reflux condenser.

-

Reactant Addition : Add 2-aminophenol to the flask and stir until it dissolves.

-

Thionation : Carefully add carbon disulfide (CS₂) dropwise to the mixture. An exothermic reaction may occur.

-

Reflux : After the addition is complete, heat the mixture to reflux for 3-4 hours.

-

Precipitation : After reflux, cool the reaction mixture and pour it into a beaker of cold water.

-

Acidification : Acidify the mixture with a suitable acid (e.g., dilute HCl) until precipitation is complete.

-